molecular formula C19H22N4O6S B2550876 (E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine CAS No. 383147-31-7

(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine

Cat. No.: B2550876
CAS No.: 383147-31-7
M. Wt: 434.47
InChI Key: HMRSSNIMJGXBMJ-XSFVSMFZSA-N
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Description

(E)-Methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine is a structurally complex compound featuring an (E)-configured imine core. The molecule comprises a 3-nitrophenyl group substituted with a piperazine ring at position 4, which is further modified with a 4-methoxybenzenesulfonyl moiety. This compound belongs to a class of piperazine derivatives, which are widely studied for their roles in medicinal chemistry, particularly in receptor targeting and enzyme inhibition .

Properties

IUPAC Name

(E)-N-methoxy-1-[4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-nitrophenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-28-16-4-6-17(7-5-16)30(26,27)22-11-9-21(10-12-22)18-8-3-15(14-20-29-2)13-19(18)23(24)25/h3-8,13-14H,9-12H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRSSNIMJGXBMJ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.

    Introduction of the methoxybenzenesulfonyl group: This step involves sulfonylation reactions using methoxybenzenesulfonyl chloride.

    Nitration of the phenyl ring: The nitration process is carried out using a mixture of concentrated nitric and sulfuric acids.

    Final coupling reaction: The final step involves the coupling of the intermediate compounds under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Overview

  • IUPAC Name: (E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine
  • Molecular Formula: C18H22N4O4S
  • Molecular Weight: 398.45 g/mol
  • CAS Number: 383147-31-7

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antidepressant Potential:
    • Research indicates that compounds with similar structures may interact with monoamine transporters, potentially offering antidepressant effects. The piperazine moiety is known to enhance binding affinity to serotonin and norepinephrine transporters, suggesting similar properties for this compound .
  • Antitumor Activity:
    • Some studies have demonstrated that compounds containing sulfonamide groups can exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy and nitro groups may enhance this activity through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties:
    • The sulfonamide functional group is often associated with antimicrobial activity. Preliminary studies suggest that the compound may inhibit bacterial growth, although specific data on its efficacy against particular pathogens is limited .

Therapeutic Applications

The therapeutic implications of this compound are broad:

  • Neurological Disorders:
    • Given its potential interaction with neurotransmitter systems, the compound may be explored for treating conditions like depression and anxiety disorders.
  • Cancer Treatment:
    • Its cytotoxic properties could be harnessed in developing novel anticancer therapies, particularly for tumors resistant to conventional treatments.

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of related compounds:

StudyFocusFindings
Antitumor ActivityDemonstrated effectiveness against specific cancer cell lines through apoptosis induction.
Antidepressant PotentialShowed interaction with monoamine transporters, suggesting efficacy in mood disorders.
Antimicrobial PropertiesIndicated potential inhibition of bacterial growth, warranting further investigation.

Mechanism of Action

The mechanism of action of (E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs share core features such as the imine linkage, substituted phenyl rings, and piperazine modifications. Key differences lie in the substituents on the phenyl ring and the nature of the piperazine functionalization. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Piperazine Substituent Phenyl Substituents Molecular Weight (g/mol) Key Features
(E)-Methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine 4-Methoxybenzenesulfonyl 3-Nitro, 4-piperazinyl ~445.07 Sulfonyl group enhances polarity; nitro group increases electron deficiency.
(E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)-piperazinyl]methanimine 2-Methoxyphenyl 4-Chloro, 3-nitro ~403.8 Chloro substituent increases lipophilicity; ortho-methoxy reduces steric bulk.
(E)-Methoxy({4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine 4-Methylbenzoyl 3-Nitro, 4-piperazinyl ~409.4 Benzoyl group introduces aromaticity; methyl substituent enhances stability.
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl]indan-2-yl]) 2,3-Dihydrobenzo[1,4]dioxin-6-yl D4 receptor antagonist (Ki = 2.4 nM); fused bicyclic system improves selectivity.

Key Observations :

  • Sulfonyl vs.
  • Nitro vs. Chloro Substituents : The nitro group (target compound) is more electron-withdrawing than chloro (), which may influence aromatic ring reactivity and intermolecular interactions.
  • Piperazine Modifications : Bulky substituents like 4-methoxybenzenesulfonyl (target) could hinder binding to certain receptors compared to smaller groups (e.g., 2-methoxyphenyl in ).

Physicochemical Properties

The substituents critically influence solubility, stability, and bioavailability:

  • logP : The nitro group and sulfonyl moiety lower logP compared to benzoyl or chloro-substituted analogs, as seen in and .
  • Stability : The electron-deficient nitro group may render the compound susceptible to metabolic reduction, whereas the sulfonyl group enhances resistance to hydrolysis.

Biological Activity

(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its biological activity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This structure includes a methoxy group, a piperazine ring, and a nitrophenyl moiety, which are critical for its biological function.

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) of these compounds ranged from 0.78 to 1.56 µM, demonstrating their potential as antibacterial agents .

Anticonvulsant Activity

Piperazine derivatives have been evaluated for their anticonvulsant properties. A related compound was tested in the maximal electroshock (MES) seizure model and showed significant anticonvulsant activity, suggesting that this compound may also possess similar effects .

Inhibition of Acetylcholinesterase

Molecular docking studies have shown that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Methoxy GroupEnhances lipophilicity and membrane permeability
Piperazine RingCritical for binding to biological targets
Nitro GroupIncreases electron-withdrawing capacity, enhancing reactivity
Sulfonamide MoietyContributes to solubility and interaction with enzymes

Study 1: Antimicrobial Efficacy

A study conducted on various piperazine derivatives revealed that those with sulfonamide groups exhibited enhanced antibacterial activity compared to their counterparts without such modifications. The study highlighted the importance of the sulfonamide moiety in improving solubility and bioavailability.

Study 2: Neuropharmacological Effects

In a neuropharmacological evaluation, a related piperazine compound demonstrated significant anticonvulsant effects in animal models. The findings suggest that modifications in the piperazine structure can lead to improved efficacy against seizures.

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